molecular formula C15H13F2NO3 B6169185 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one CAS No. 326615-15-0

3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one

Cat. No.: B6169185
CAS No.: 326615-15-0
M. Wt: 293.3
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Description

3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the furan and methoxyphenyl groups in this compound adds to its chemical complexity and potential for various applications.

Properties

IUPAC Name

3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-11-6-4-10(5-7-11)9-18-13(12-3-2-8-21-12)15(16,17)14(18)19/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPMJISKIODOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159772
Record name 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326615-15-0
Record name 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326615-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-4-(2-furanyl)-1-[(4-methoxyphenyl)methyl]-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a cyclization reaction involving a suitable β-lactam precursor.

    Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Addition of the Difluoro Group: The difluoro groups can be introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoro and furan groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one: Similar structure but lacks the methoxy group.

    3,3-difluoro-4-(thiophen-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one: Contains a thiophene ring instead of a furan ring.

    3,3-difluoro-4-(furan-2-yl)-1-[(4-hydroxyphenyl)methyl]azetidin-2-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the furan and methoxyphenyl groups in 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3,3-Difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be outlined as follows:

  • Formation of the Azetidinone Core : The initial step involves the formation of the azetidinone ring through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps introduce the furan and methoxyphenyl groups, often utilizing electrophilic aromatic substitution or similar methodologies.
  • Fluorination : The introduction of the difluoro substituents is achieved through fluorination reactions using reagents such as Selectfluor or other fluorinating agents.

Antiviral Activity

Recent studies have indicated that compounds with an azetidinone structure exhibit antiviral properties. For instance, related azetidinones have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. Specifically, a study reported that certain azetidinones demonstrated EC50 values in the range of 8.3 µM to 45 µM against these pathogens .

Anticancer Properties

The anticancer potential of azetidinone derivatives has been extensively studied. Compounds structurally similar to 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, one study highlighted the activity of azetidinones against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

Study 1: Antiviral Efficacy

A recent investigation focused on a series of N-substituted azetidinones, which included compounds similar to 3,3-difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one. The study revealed that these compounds exhibited significant antiviral activity against influenza A virus H1N1 subtype with an EC50 value of 12 µM. This highlights the potential therapeutic applications of azetidinone derivatives in treating viral infections .

Study 2: Cytotoxic Activity

Another study explored the cytotoxic effects of various azetidinone derivatives on cancer cell lines. The results indicated that several compounds exhibited potent inhibition of tubulin polymerization, which is crucial for cancer cell division. The most promising derivatives showed IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines .

Data Tables

Compound Biological Activity EC50/IC50 Values Target
Compound AAntiviral12 µMInfluenza A
Compound BAnticancer10 nMMCF-7
Compound CAnticancer20 nMHCT-116

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